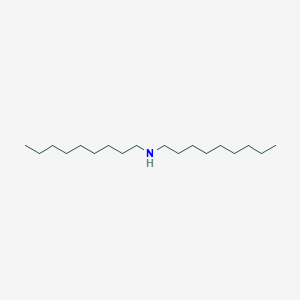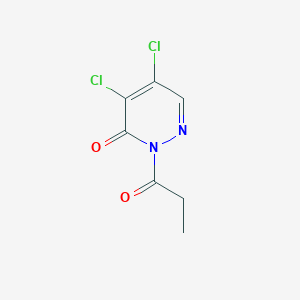
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone, also known as pyridazinone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as DNA topoisomerase and dihydrofolate reductase, which are essential for cell growth and proliferation. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone depend on the dose and duration of exposure. Studies have shown that this compound can cause oxidative stress, DNA damage, and apoptosis in cells. In animal studies, it has been shown to affect liver and kidney function, as well as blood parameters such as red blood cell count and hemoglobin levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone in lab experiments is its broad range of potential applications. It can be used in various fields, including medicine, agriculture, and materials science. However, one limitation of using this compound is its potential toxicity. It can cause harm to cells and animals, and proper safety precautions should be taken when handling and using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its potential as a herbicide for weed control in agriculture. Additionally, future studies could focus on the development of safer and more effective methods for synthesizing this compound, as well as the identification of its molecular targets and pathways of action.
Synthesemethoden
The synthesis of 4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone can be achieved using various methods. One of the most common methods involves the reaction of 3,6-dichloropyridazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in anhydrous ethanol at reflux temperature, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor, antibacterial, and antiviral activities. In agriculture, it has been used as a herbicide to control weeds. In materials science, it has been used as a precursor for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
155164-64-0 |
|---|---|
Produktname |
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone |
Molekularformel |
C7H6Cl2N2O2 |
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
4,5-dichloro-2-propanoylpyridazin-3-one |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-5(12)11-7(13)6(9)4(8)3-10-11/h3H,2H2,1H3 |
InChI-Schlüssel |
PYYXJSJBRRTAGY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Kanonische SMILES |
CCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Andere CAS-Nummern |
155164-64-0 |
Synonyme |
4,5-Dichloro-2-(1-oxopropyl)-3(2H)-pyridazinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



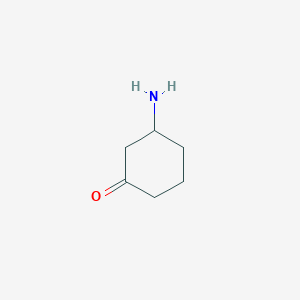

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
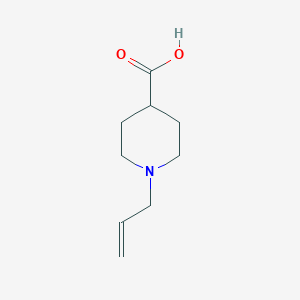
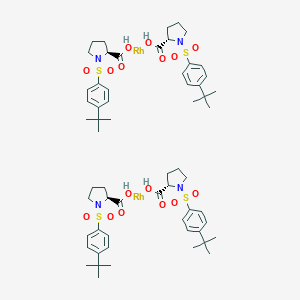
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
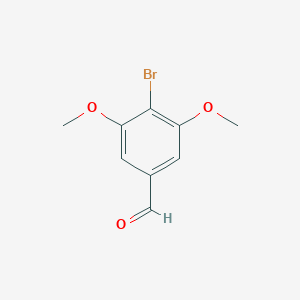
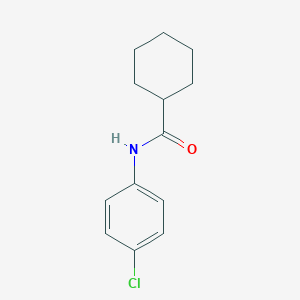
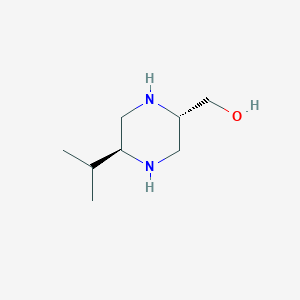
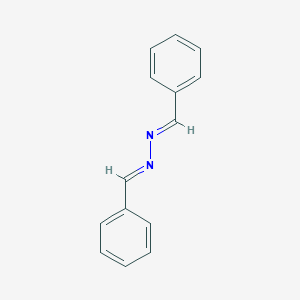
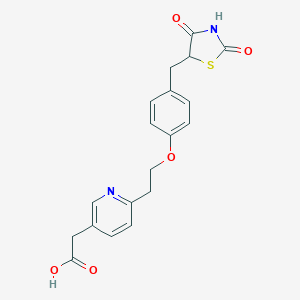
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

